![molecular formula C9H7FN4O2 B2649513 [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid CAS No. 436091-81-5](/img/structure/B2649513.png)

[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

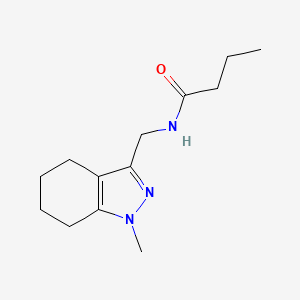

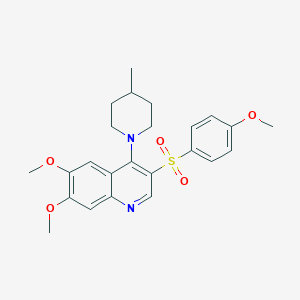

“[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid” is a chemical compound with the molecular formula C9H7FN4O2 and a molecular weight of 222.18 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrazole ring attached to a phenyl ring with a fluorine atom at the 4-position, and an acetic acid group . Unfortunately, detailed structural analysis such as bond lengths and angles were not found in the search results.Aplicaciones Científicas De Investigación

Superoxide Scavenging and Anti-inflammatory Agents

A study involving the synthesis of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, including compounds structurally related to 5-(4-Fluoro-phenyl)-tetrazol-2-yl-acetic acid, explored their potential as superoxide scavengers and anti-inflammatory agents. The hydroxy-substituted compounds in this series demonstrated effective in vitro superoxide scavenging activity, although they did not exhibit significant anti-inflammatory effects in vivo (Maxwell et al., 1984).

Corrosion Inhibitors

Tetrazole derivatives, including those related to 5-(4-Fluoro-phenyl)-tetrazol-2-yl-acetic acid, have been evaluated as corrosion inhibitors for copper in chloride solutions. These compounds, at certain conditions, showed inhibiting efficiencies ranging from 50 to 99%, with the efficiency increasing with pH. This suggests their potential in protecting copper surfaces against corrosion in environments containing chloride ions (Zucchi et al., 1996).

Photodegradation Studies

The photodegradation behavior of compounds structurally similar to 5-(4-Fluoro-phenyl)-tetrazol-2-yl-acetic acid was studied, revealing insights into their stability under light exposure. This research is crucial for understanding the stability and shelf life of such compounds, especially in pharmaceutical applications (Wu et al., 2007).

Synthetic Utilization in Continuous Flow Reactor

Research involving the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of 5-substituted-1H-tetrazoles presents a novel approach to handling hazardous reactions safely and efficiently. This method demonstrates the potential of 5-(4-Fluoro-phenyl)-tetrazol-2-yl-acetic acid derivatives in synthetic chemistry, offering high product yields and short reaction times (Gutmann et al., 2012).

Solid-State Characterization for Drug Development

Solid-state characterization studies have been conducted on dimorphic pharmaceutical compounds structurally related to 5-(4-Fluoro-phenyl)-tetrazol-2-yl-acetic acid. These studies involve the selection of a suitable polymorph for drug development, highlighting the importance of physical characterization in the pharmaceutical industry (Katrincic et al., 2009).

Propiedades

IUPAC Name |

2-[5-(4-fluorophenyl)tetrazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONKJFMYGUGBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)

![2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2649432.png)

![N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2649434.png)

![N-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxyaniline](/img/structure/B2649448.png)

![N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2649450.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)